

An In-depth Technical Guide to iso-Hexahydrocannabiphorol (iso-HHCP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *iso-Hexahydrocannabiphorol*

Cat. No.: B15622121

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

iso-Hexahydrocannabiphorol (iso-HHCP) is a semi-synthetic cannabinoid identified as an isomer and a manufacturing byproduct of hexahydrocannabiphorol (HHCP). As the landscape of cannabinoid research expands, understanding the chemical properties and potential biological activities of such novel compounds is of paramount importance. This document provides a comprehensive technical overview of iso-HHCP, summarizing its known chemical data, analytical methodologies for its identification, and the current understanding of its pharmacology, which is primarily inferred from related compounds due to a lack of direct studies.

Chemical and Physical Data

While iso-HHCP is recognized as a distinct chemical entity, a specific CAS (Chemical Abstracts Service) registry number has not been assigned to it at the time of this publication. This is not uncommon for novel isomers that are often found as impurities in the synthesis of other cannabinoids. The primary molecular formula and other key data are summarized in the table below.

Property	Data	Reference
Molecular Formula	C ₂₃ H ₃₆ O ₂	--INVALID-LINK--
Molecular Weight	344.5 g/mol	--INVALID-LINK--
Synonyms	iso-HHC-C7, iso-HHC-heptyl	--INVALID-LINK--
Appearance	Not specified in literature; likely an oil	
Purity (as a reference standard)	≥95%	--INVALID-LINK--

Experimental Protocols: Isolation and Characterization

iso-HHCP is typically identified as a component in commercially produced HHCP. Its isolation and characterization rely on advanced analytical techniques, primarily chromatography and spectroscopy.

Isolation: Column Chromatography

A common method for the separation of cannabinoids from a complex mixture is column chromatography.

- **Stationary Phase:** Silica gel is a frequently used stationary phase for the separation of cannabinoid isomers.
- **Mobile Phase:** A non-polar solvent system, such as a mixture of hexane and ethyl acetate in a high ratio (e.g., 95:5 v/v), is employed to elute the compounds from the column. The polarity of the mobile phase can be adjusted to optimize separation.
- **Fraction Collection:** Fractions are collected sequentially as the mobile phase passes through the column. Each fraction is then analyzed to identify the isolated compounds.

Characterization: GC-MS and NMR

Once isolated, the structural elucidation of iso-HHCP is achieved through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.

- Sample Preparation: The HHCP sample is diluted in a suitable solvent, such as methanol, to a concentration of approximately 100 mg/L.[1][2]
- Gas Chromatograph (GC) Conditions:
 - Column: A non-polar column, such as one with a 5% diphenyl and 95% dimethylpolysiloxane stationary phase, is typically used.[1][2]
 - Injector Temperature: A high temperature, often ≥ 250 °C, is used to ensure the volatilization of the analytes.
 - Oven Temperature Program: A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. For example, the temperature may start at a lower value and be ramped up to around 300°C.
 - Carrier Gas: Helium is a commonly used carrier gas.
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Mass Range: The detector is set to scan a mass-to-charge (m/z) ratio range that includes the molecular ion of HHCP and its isomers (m/z 344).[1][2]
 - Identification: The retention time of the peak corresponding to iso-HHCP and its mass spectrum are compared to analytical reference standards when available. The mass spectrum will show a molecular ion peak and a characteristic fragmentation pattern that aids in structural identification.

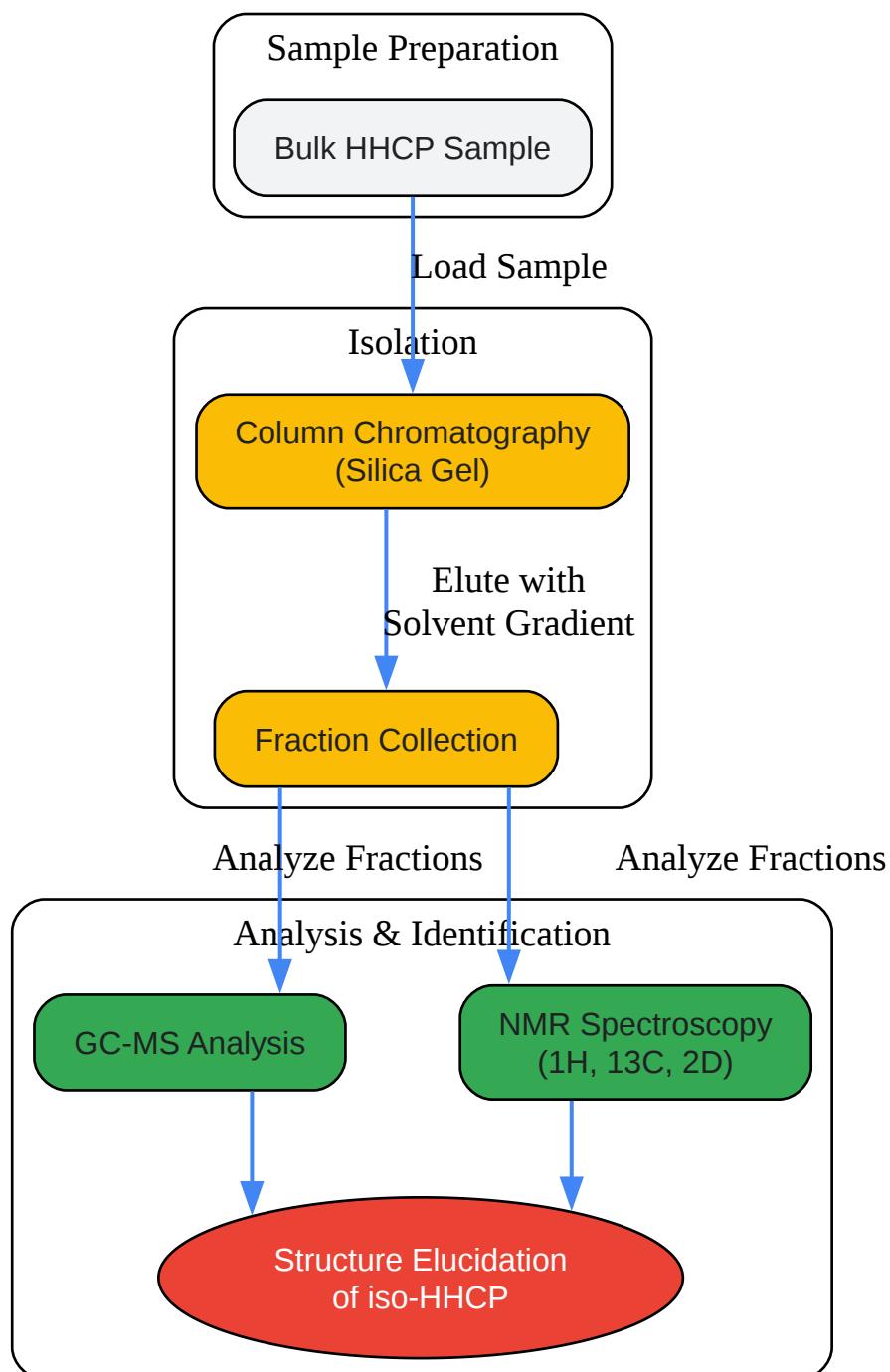
NMR spectroscopy provides detailed information about the molecular structure of a compound.

- Sample Preparation: The isolated iso-HHCP is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃).
- NMR Experiments: A suite of NMR experiments is conducted to fully elucidate the structure:
 - ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms.
 - ¹³C NMR: Provides information about the carbon skeleton of the molecule.
 - 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), the direct connections between protons and carbons (HSQC), and longer-range connections between protons and carbons (HMBC). These are crucial for definitively assigning the structure of isomers like iso-HHCP.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Signaling Pathways and Pharmacology

Currently, there is a significant lack of specific pharmacological data for iso-HHCP in the scientific literature. Its activity at cannabinoid receptors (CB1 and CB2) and its subsequent signaling pathways have not been reported.

However, we can infer potential activity based on its structural similarity to other HHCP isomers, namely (9R)-HHCP and (9S)-HHCP.


- (9R)-HHCP and (9S)-HHCP Pharmacology: Studies have shown that both (9R)-HHCP and (9S)-HHCP are partial agonists of the CB1 receptor.[\[4\]](#)[\[5\]](#)[\[6\]](#) The CB1 receptor is the primary target for the psychoactive effects of cannabinoids. The (9R)-epimer generally exhibits higher binding affinity and potency at the CB1 receptor compared to the (9S)-epimer.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- iso-Cannabinoid Pharmacology: The "iso" designation in cannabinoids often refers to a different ring structure compared to the more common delta-9-tetrahydrocannabinol (THC) scaffold. The pharmacology of many iso-cannabinoids is not well-characterized, and they are often considered to have lower affinity for cannabinoid receptors compared to their classical counterparts.[\[7\]](#)

It is crucial for researchers to note that without direct experimental data, the biological activity and signaling pathways of iso-HHCP remain speculative. Further research is necessary to

determine its binding affinities for cannabinoid and other receptors and to elucidate its functional activity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation and identification of iso-HHCP from a bulk HHCP sample.

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and identification of iso-HHCP.

Conclusion

iso-HHCP is an emerging cannabinoid that is primarily encountered as an impurity in the synthesis of HHCP. While its fundamental chemical properties, such as its molecular formula, are known, a dedicated CAS number is yet to be assigned. The analytical methods for its isolation and characterization are well-established within the field of cannabinoid analysis. The most significant knowledge gap pertains to its pharmacology and toxicology. Future research should focus on isolating pure iso-HHCP and performing comprehensive in vitro and in vivo studies to understand its interaction with the endocannabinoid system and other potential biological targets. Such data will be invaluable for drug development professionals and regulatory bodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. www.lisbonaddictions.eu [lisbonaddictions.eu]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to iso-Hexahydrocannabiphorol (iso-HHCP)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15622121#iso-hhcp-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com